2-Bromo-5-nitrobenzoyl chloride
Overview
Description
2-Bromo-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClNO3. It is a versatile chemical used in various scientific research applications due to its unique properties. The compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-nitrobenzoyl chloride can be synthesized through a multi-step process involving the bromination and nitration of benzoyl chloride. The typical synthetic route includes:
Bromination: Benzoyl chloride is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Reduction: The major product is 2-bromo-5-aminobenzoyl chloride.
Coupling: The products are biaryl compounds.
Scientific Research Applications
2-Bromo-5-nitrobenzoyl chloride is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of substitution and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrobenzoyl chloride
- 2-Bromo-3-nitrobenzoyl chloride
- 2-Chloro-5-nitrobenzoyl chloride
Uniqueness
2-Bromo-5-nitrobenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine and nitro groups makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
2-bromo-5-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNUFQVJRBJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80887-01-0 | |
Record name | 2-bromo-5-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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